molecular formula C17H15ClFN3O2S B8395606 Ethyl 2-(thiazol-4-yl)-4-(2-chloro-4-fluorophenyl)-6-methyl-1,4-dihydro-pyrimidin-5-carboxylate

Ethyl 2-(thiazol-4-yl)-4-(2-chloro-4-fluorophenyl)-6-methyl-1,4-dihydro-pyrimidin-5-carboxylate

Cat. No. B8395606
M. Wt: 379.8 g/mol
InChI Key: GNEVITGOZOOMBJ-UHFFFAOYSA-N
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Patent
US08168642B2

Procedure details

2 mmol 4-Thiazolyl formamidine (Diana, G. D., Yarinsky, A., Zalay, E. S., et al. J. Med. Chem. 1969, 12(9):791-793), 2 mmol 2-chloro-4-fluorobenzaldehyde, 2 mmol ethyl acetoacetate and 2.2 mmol sodium acetate were reacted under reflux in 10 ml anhydrous ethanol for 20 hr, concentrated, and then ethyl acetate and water were added to separate the layers. The ethyl acetate layer was dried over anhydrous sodium sulfate, and separated by a column chromatography to obtain 0.28 g of a yellow crystal (yield 37%) with mp 140-142° C.; 1H-NMR (400 MHz, DMSO-d6) δ 1.01-1.05 (3H, m); 2.49 (3H, s); 3.92-3.95 (2H, m); 5.99 (1H, s); 7.36-7.39 (3H, m); 8.15 (1H, d, J=1.96 Hz); 9.18 (1H, d, J=1.96 Hz); 9.47 (1H, s); MS (FAB) 380.2 (M+1).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
2.2 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6]([NH2:8])=[NH:7])[N:3]=[CH:2]1.[Cl:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH:12]=O.[C:19]([O:25][CH2:26][CH3:27])(=[O:24])[CH2:20][C:21]([CH3:23])=O.C([O-])(=O)C.[Na+]>C(O)C>[S:1]1[CH:5]=[C:4]([C:6]2[NH:8][C:21]([CH3:23])=[C:20]([C:19]([O:25][CH2:26][CH3:27])=[O:24])[CH:12]([C:11]3[CH:14]=[CH:15][C:16]([F:18])=[CH:17][C:10]=3[Cl:9])[N:7]=2)[N:3]=[CH:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
S1C=NC(=C1)C(=N)N
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)F
Name
Quantity
2 mmol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
2.2 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate and water were added
CUSTOM
Type
CUSTOM
Details
to separate the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
separated by a column chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C=NC(=C1)C=1NC(=C(C(N1)C1=C(C=C(C=C1)F)Cl)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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